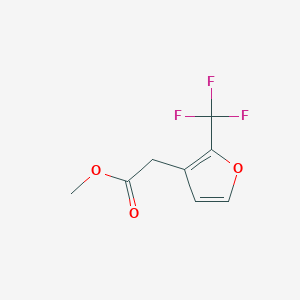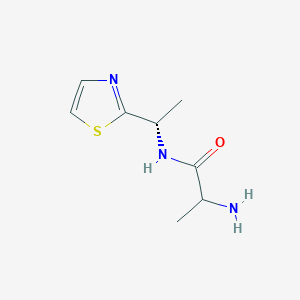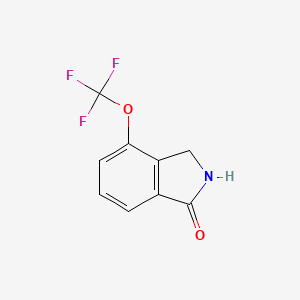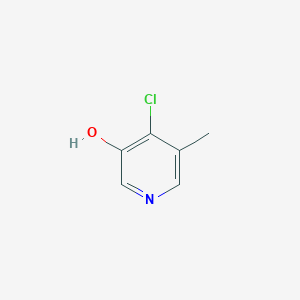
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms. The trifluoromethyl group attached to the furan ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)furan, which can be obtained through the reaction of furan with trifluoromethylating agents.
Esterification: The next step involves the esterification of 2-(trifluoromethyl)furan with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted furans, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate can be compared with other similar compounds such as:
2-(Trifluoromethyl)furan: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 2-(2-(trifluoromethyl)phenyl)acetate: Contains a phenyl ring instead of a furan ring, resulting in different chemical and biological properties.
2-Methylfuran-3-thiol acetate: Contains a thiol group, which imparts different reactivity and odor properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the furan ring, which provides a balance of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C8H7F3O3 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
methyl 2-[2-(trifluoromethyl)furan-3-yl]acetate |
InChI |
InChI=1S/C8H7F3O3/c1-13-6(12)4-5-2-3-14-7(5)8(9,10)11/h2-3H,4H2,1H3 |
Clé InChI |
FJQUYAKJXPHLGH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(OC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)

![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)
